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Compound of Interest

Compound Name: Bis-PEG12-acid

Cat. No.: B8106470

In-Depth Technical Guide: Bis-PEG12-acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Bis-PEG12-acid, a
homobifunctional PEG linker, detailing its chemical structure, molecular properties, and
applications in bioconjugation, particularly within drug development.

Core Properties of Bis-PEG12-acid

Bis-PEG12-acid is a polyethylene glycol (PEG) derivative characterized by a chain of 12
ethylene glycol units flanked by a carboxylic acid group at each terminus. This structure imparts
valuable properties for bioconjugation. The hydrophilic PEG spacer enhances the solubility of
the conjugated molecule in aqueous media, which is particularly beneficial for hydrophobic
drugs.[1][2] As a homobifunctional linker, it can be used to conjugate two molecules that each
possess a reactive primary amine group.[3]

Quantitative Data Summary

The key molecular and physical properties of Bis-PEG12-acid are summarized in the table
below for easy reference.
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Property Value References
Molecular Formula C28H54016 [1112]
Molecular Weight 646.7 g/mol

Purity Typically =95% - 98%

Functional Groups 2x Carboxylic Acid (-COOH)

CAS Number 2667583-09-5 or 51178-68-8

Storage Condition -20 °C

Note: There appears to be more than one CAS number associated with this molecule.

Applications in Drug Development

Bis-PEG12-acid and similar homobifunctional PEG linkers are instrumental in modern drug
development. They are frequently employed in the creation of complex biomolecules such as
antibody-drug conjugates (ADCSs) or for the PEGylation of proteins and peptides. The
introduction of the PEG linker can improve a drug's pharmacokinetic properties by increasing
its solubility, extending its circulation half-life, and reducing its immunogenicity. This linker is
also utilized in the development of PROTACSs (Proteolysis Targeting Chimeras) to join the two
essential ligands.

Experimental Workflow and Protocols

The terminal carboxylic acid groups of Bis-PEG12-acid can be reacted with primary amines on
a target molecule to form a stable amide bond. This reaction is typically facilitated by the use of
carbodiimide chemistry, most commonly involving 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its
water-soluble analog, Sulfo-NHS.

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation reaction
using Bis-PEG12-acid to link two amine-containing molecules (e.g., Molecule A-NH2 and
Molecule B-NH2).
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Caption: A logical workflow for a two-step bioconjugation using Bis-PEG12-acid.
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General Experimental Protocol for EDC/Sulfo-NHS
Coupling

This protocol describes a general two-step method for covalently conjugating amine-containing
molecules using Bis-PEG12-acid. Optimization of reactant concentrations, pH, and reaction
times is often necessary for specific applications.

Materials:

Bis-PEG12-acid

o Target Molecules (Amine-containing): e.g., proteins, peptides, or amine-functionalized small
molecules.

 Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), 0.5M NaCl, pH 4.5-6.0.
o Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0.

o EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCI)

¢ Sulfo-NHS (N-hydroxysulfosuccinimide)

e Quenching Solution: 1M Tris-HCI pH 8.0, or 1M hydroxylamine.

o Washing/Purification Buffer: e.g., PBS with 0.05% Tween-20 for particles, or appropriate
buffer for size exclusion chromatography.

Procedure:
» Preparation of Reagents:

o Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent
degradation from moisture.

o Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before
use, as EDC is susceptible to hydrolysis.

e Activation of Bis-PEG12-acid:
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o Dissolve Bis-PEG12-acid in Activation Buffer.

o Add a molar excess of EDC and Sulfo-NHS to the Bis-PEG12-acid solution. A typical
starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-
NHS over the carboxylic acid groups.

o Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms
a more stable amine-reactive Sulfo-NHS ester.

o Conjugation to the First Amine-Containing Molecule:

[¢]

Optional: Remove excess and hydrolyzed EDC/Sulfo-NHS via dialysis, desalting column,
or buffer exchange into the Coupling Buffer.

[¢]

Dissolve the first target molecule (Molecule A-NH2) in Coupling Buffer.

Add the activated Bis-PEG12-acid solution to the solution of Molecule A-NH2.

[e]

o

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
e Quenching and Purification:

o Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted
Sulfo-NHS esters. Incubate for 15-30 minutes.

o Purify the mono-conjugated product (Molecule A-PEG12-COOH) from excess reagents
and unconjugated molecules using an appropriate method such as size exclusion
chromatography (SEC), dialysis, or tangential flow filtration (TFF).

o Conjugation to the Second Amine-Containing Molecule:

o Repeat steps 2-4, using the purified mono-conjugated product as the starting material to
activate the remaining terminal carboxylic acid and conjugate it to the second target
molecule (Molecule B-NH2).

» Final Purification and Analysis:
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o Purify the final conjugate (Molecule A-PEG12-Molecule B) using a suitable
chromatographic method (e.g., SEC, HIC, IEX, or RP-HPLC) to separate the desired
product from unreacted starting materials and side products.

o Analyze the final product to confirm conjugation and purity using techniques such as SDS-
PAGE, mass spectrometry, and functional assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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